molecular formula C18H15N7O2S B2557888 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207000-98-3

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2557888
CAS No.: 1207000-98-3
M. Wt: 393.43
InChI Key: JZLXFMMJMWDXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via a methylamino-2-oxoethyl group to a thiazole ring, which is further substituted with a pyrazine-2-carboxamide moiety. Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous procedures in and . Key structural attributes include:

  • Thiazole: Contributes to metabolic stability and π-π interactions.

Properties

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-16(21-9-15-23-12-3-1-2-4-13(12)24-15)7-11-10-28-18(22-11)25-17(27)14-8-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,26)(H,23,24)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLXFMMJMWDXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 2 1H benzo d imidazol 2 yl methyl amino 2 oxoethyl thiazol 2 yl pyrazine 2 carboxamide \text{N 4 2 1H benzo d imidazol 2 yl methyl amino 2 oxoethyl thiazol 2 yl pyrazine 2 carboxamide }

This complex structure includes several pharmacophoric elements, which are believed to contribute to its biological efficacy.

Research indicates that compounds containing benzimidazole and thiazole moieties exhibit significant biological activities due to their ability to interact with various biological targets:

  • PARP Inhibition : Similar derivatives have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased cytotoxicity in cancer cells, especially when combined with chemotherapeutic agents like temozolomide .
  • Antitumor Activity : Compounds with similar frameworks have demonstrated potent antitumor effects in vitro and in vivo, suggesting that this compound may also possess anticancer properties .
  • Antimicrobial Properties : The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity, which may extend to the thiazole-containing derivatives .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications on the benzimidazole and thiazole rings significantly influence their biological activities:

CompoundModificationBiological ActivityIC50 (µM)
10a-PARP Inhibition7.10
11e-PARP Inhibition4.17
4d2-OxoethylAntitumor ActivityNot reported

The data suggest that specific substitutions enhance potency against targeted enzymes like PARP, highlighting the importance of structural optimization in drug design.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • In Vivo Tumor Growth Inhibition : A study involving compound 10a demonstrated significant tumor growth inhibition when used in combination with temozolomide in MX-1 xenograft models. This suggests a synergistic effect that could be explored further for therapeutic applications .
  • Antimicrobial Efficacy : Research on benzimidazole derivatives showed promising results against various bacterial strains, indicating potential for development as antimicrobial agents . The MIC values reported for certain derivatives were significantly lower than those of standard antibiotics, suggesting enhanced efficacy.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Antioxidant vs. Antimicrobial Trade-offs : Hydrazine derivatives () show strong antioxidant activity but weaker antimicrobial effects, whereas thiazole-pyrazine hybrids (target compound) may reverse this trend due to heterocyclic synergy .
  • Electron-Deficient Moieties : Pyrazine’s electron deficiency (target compound) enhances binding to cytochrome P450 enzymes compared to furan or pyrimidine analogs, as observed in COX inhibition studies () .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, and what are typical yields?

  • The synthesis involves multi-step reactions, including:

  • Amide coupling : Reacting a benzimidazole-methylamine derivative with a thiazole-carboxylic acid intermediate using coupling agents like EDCI/HOBt .
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol or DMF .
  • Pyrazine incorporation : Introducing the pyrazine carboxamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
    • Typical yields : 39–85%, depending on solvent purity and reaction optimization (e.g., 74% for thiazole intermediates in , % for pyrazine derivatives in ).

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Critical for verifying aromatic protons (δ 7.5–8.5 ppm for benzimidazole and pyrazine) and amide carbonyl signals (δ ~165–170 ppm) .
  • HPLC : Ensures >98% purity; retention times vary by solvent system (e.g., acetonitrile/water gradients) .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Benzimidazole-thiazole linkage : Enhances π-π stacking with biological targets .
  • Pyrazine carboxamide : Introduces hydrogen-bonding sites for target binding (e.g., kinase active sites) .
  • Thioether/amide bonds : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiazole core?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Copper(I) iodide improves azide-alkyne cycloaddition yields (e.g., from 39% to 61% in ) .
  • Temperature control : Reflux at 80–100°C minimizes side reactions during thiazole formation .
  • Example optimization table :

StepSolventCatalystYield (%)Reference
Thiazole cyclizationDMFNone74
Pyrazine couplingDCMPd(PPh₃)₄39

Q. What computational methods are used to predict the compound’s biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to kinases (e.g., EGFR, VEGFR) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with pyrazine carboxamide) .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR studies : Modify substituents (e.g., replacing pyrazine with pyridine) to isolate activity contributors .
  • Meta-analysis : Compare IC₅₀ values across studies with standardized cell lines (e.g., MCF-7 vs. HepG2) .

Q. What strategies are effective in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves thiazole intermediate yields .
  • Prep-HPLC : Scalable purification (e.g., C18 columns with acetonitrile gradients) maintains >95% purity .
  • Lyophilization : Stabilizes the final compound for long-term storage .

Key Recommendations

  • For synthesis : Prioritize DMF as a solvent for thiazole formation and use palladium catalysts for pyrazine coupling .
  • For bioassays : Combine docking studies with enzymatic assays to validate kinase inhibition mechanisms .
  • For data reproducibility : Document reaction conditions (pH, temperature) and analytical parameters (HPLC gradients) meticulously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.